molecular formula C22H22N2O6S2 B478126 N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 440108-05-4

N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B478126
CAS No.: 440108-05-4
M. Wt: 474.6g/mol
InChI Key: CBPXBYIZWDREPA-UHFFFAOYSA-N
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Description

“N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound with the molecular formula C22H22N2O6S2. It has an average mass of 474.550 Da and a monoisotopic mass of 474.091919 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C22H22N2O6S2. It contains 22 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms . Further structural analysis would require more detailed information such as bond lengths and angles, which are not available in the current search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, and density. Unfortunately, these specific details for “this compound” are not available in the search results .

Scientific Research Applications

Sulfonamide Compounds in Therapeutic Applications

Sulfonamides are a significant class of synthetic antibiotics used for the therapy of bacterial infections and diseases caused by other microorganisms. They have also found use as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent reviews have highlighted their role as tyrosine kinase inhibitors, HIV protease inhibitors, and agents in cancer and Alzheimer’s disease treatments, emphasizing their continued importance in developing valuable drugs and drug candidates for various conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).

Environmental Impact and Analysis

Sulfonamides' environmental impact has garnered attention due to their presence in the biosphere, primarily from agricultural activities. Small amounts present in the environment have been linked to changes in microbial populations, potentially hazardous to human health. This has sparked research into their degradation, analysis by capillary electrophoresis, and the implications of their presence in the environment on human health (Baran et al., 2011).

Advancements in Medicinal Chemistry

Research on sulfonamide compounds has expanded beyond their antibacterial applications to include a variety of pharmacological activities. This includes efforts to develop sulfonamide derivatives with improved efficacy and lower toxicity for a broad spectrum of diseases. Notably, over 150 FDA-approved sulfur (SVI)-based drugs are currently available, highlighting the structural diversity and therapeutic potential of sulfonamide-containing analogues in treating microbial, inflammatory, viral, convulsant, tubercular, diabetic, leishmanial, and cancerous conditions (Zhao et al., 2018).

Properties

IUPAC Name

N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-15-3-4-18(13-16(15)2)24-31(25,26)19-7-5-17(6-8-19)23-32(27,28)20-9-10-21-22(14-20)30-12-11-29-21/h3-10,13-14,23-24H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPXBYIZWDREPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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